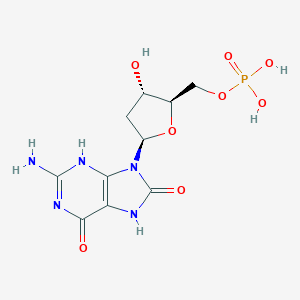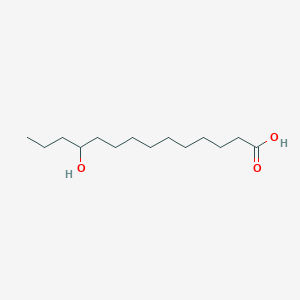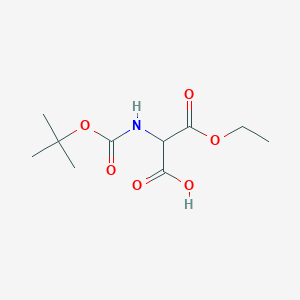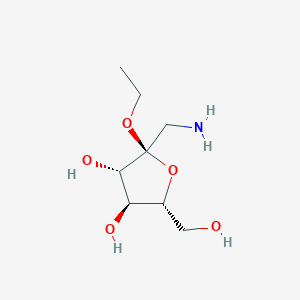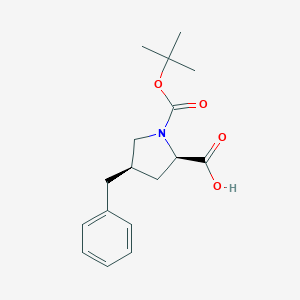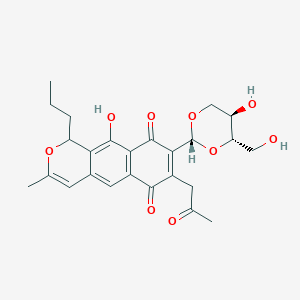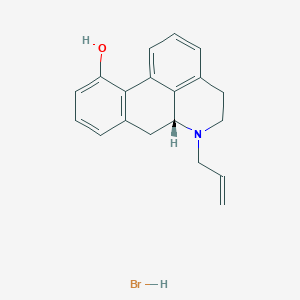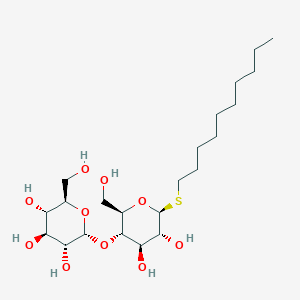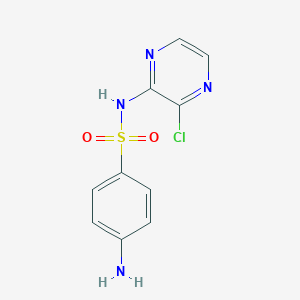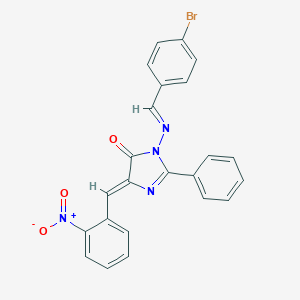
1-((p-Bromobenzylidene)amino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((p-Bromobenzylidene)amino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BBNI and has been synthesized using several methods.
Mécanisme D'action
BBNI exerts its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. It has been found to inhibit the activity of tyrosine kinase, which plays a crucial role in the growth and proliferation of cancer cells. BBNI also inhibits the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses, making it a potential candidate for the development of new drugs for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
BBNI has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. BBNI has also been found to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. BBNI has also been found to inhibit the activity of key enzymes involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BBNI has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, BBNI has some limitations, including its low solubility in water, making it difficult to administer in vivo. BBNI is also relatively expensive compared to other compounds, limiting its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of BBNI. One direction is to investigate its potential as a treatment for various types of cancer, particularly breast cancer. Another direction is to study its potential as a pesticide and its impact on the environment. Additionally, further research is needed to understand the mechanism of action of BBNI and its potential as a drug for the treatment of Alzheimer's disease and other neurological disorders.
Méthodes De Synthèse
BBNI can be synthesized using several methods, including the reaction of o-nitrobenzaldehyde and p-bromobenzaldehyde with 2-phenyl-2-imidazoline-5-one in the presence of a base. Another method involves the reaction of o-nitrobenzaldehyde and p-bromobenzaldehyde with 2-phenyl-2-imidazoline-4,5-dione in the presence of a base. The yield of BBNI using these methods is around 40-50%.
Applications De Recherche Scientifique
BBNI has been extensively studied for its potential applications in various fields, including medicinal, agricultural, and environmental. BBNI has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. BBNI has also been studied for its potential use as a pesticide due to its insecticidal properties.
Propriétés
Numéro CAS |
126293-30-9 |
|---|---|
Nom du produit |
1-((p-Bromobenzylidene)amino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one |
Formule moléculaire |
C23H15BrN4O3 |
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
(5Z)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(2-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrN4O3/c24-19-12-10-16(11-13-19)15-25-27-22(17-6-2-1-3-7-17)26-20(23(27)29)14-18-8-4-5-9-21(18)28(30)31/h1-15H/b20-14-,25-15+ |
Clé InChI |
GDJWENQQVOQJPN-KLINPMNRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)Br |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br |
Synonymes |
4H-Imidazol-4-one, 3,5-dihydro-3-(((4-bromophenyl)methylene)amino)-5-( (2-nitrophenyl)methylene)-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



